Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate
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Overview
Description
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the construction of complex molecules. It serves as a building block for synthesizing various heterocyclic compounds . Its structure is conducive to reactions that form new rings, making it valuable for creating pharmacologically active molecules.
Medicinal Chemistry
In medicinal chemistry, this compound finds use in the synthesis of drugs. It has been linked to the production of coumarin derivatives, which have applications as anticoagulants and antibacterial agents . Its role in drug design and development is significant due to its versatile chemical reactivity.
Analytical Chemistry
“Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate” can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the validation of analytical methods, ensuring accurate measurements in various chemical analyses .
Biochemistry Research
In biochemistry research, this compound is of interest due to its potential interaction with biological macromolecules. It may be used to study enzyme inhibition or receptor binding, contributing to our understanding of biochemical pathways and disease mechanisms .
Industrial Applications
The industrial applications of this compound include its use as an intermediate in the synthesis of dyes, pigments, and other chromophoric materials. Its ability to impart color makes it valuable in the manufacturing of inks, paints, and coatings .
Environmental Science
In environmental science, this compound could be studied for its environmental impact, biodegradability, and potential as a green solvent or reagent. Research in this field aims to develop sustainable and eco-friendly chemical processes .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-18(14-7-5-4-6-8-14)19(21)16-10-9-15(11-17(16)25-12)24-13(2)20(22)23-3/h4-11,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESYOVWQOWKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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